![molecular formula C16H34S B12579662 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane CAS No. 201731-72-8](/img/structure/B12579662.png)
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfanyl group attached to an octane chain, with a 2,4,4-trimethylpentan-2-yl substituent. Its molecular structure contributes to its distinct chemical behavior and reactivity.
准备方法
The synthesis of 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane typically involves the reaction of 2,4,4-trimethylpentan-2-thiol with an octyl halide under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and higher yields. These methods often incorporate advanced purification techniques, such as distillation or chromatography, to obtain the desired compound with high purity.
化学反应分析
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism by which 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active sites, altering the function of the target molecule. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.
相似化合物的比较
Similar compounds to 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane include:
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]ethane-1-thione: Shares a similar sulfanyl group but with different substituents.
2,4,4-Trimethylpentane: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
Octane derivatives: Various octane-based compounds with different functional groups, offering a range of chemical behaviors.
属性
CAS 编号 |
201731-72-8 |
|---|---|
分子式 |
C16H34S |
分子量 |
258.5 g/mol |
IUPAC 名称 |
1-(2,4,4-trimethylpentan-2-ylsulfanyl)octane |
InChI |
InChI=1S/C16H34S/c1-7-8-9-10-11-12-13-17-16(5,6)14-15(2,3)4/h7-14H2,1-6H3 |
InChI 键 |
UNJCXBVOTZVNNH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC(C)(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)
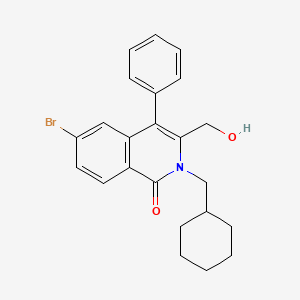

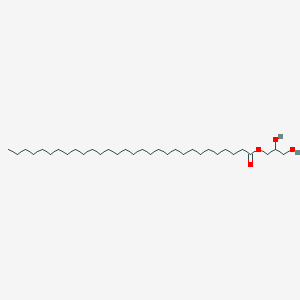
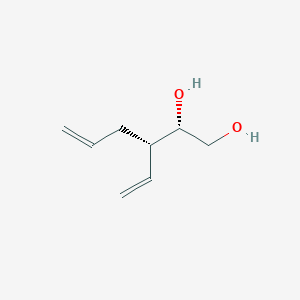
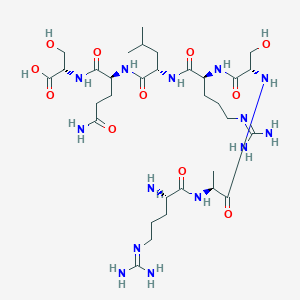
![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
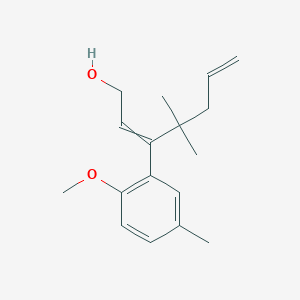
![1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone](/img/structure/B12579638.png)
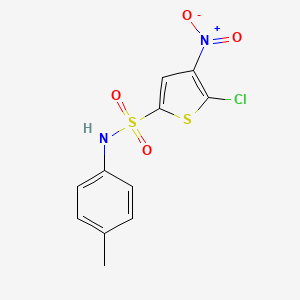


![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
